molecular formula C15H22N2O3S B5521829 3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide

Cat. No.: B5521829
M. Wt: 310.4 g/mol
InChI Key: ZCUIMLFZDBDVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.13511374 g/mol and the complexity rating of the compound is 442. The solubility of this chemical has been described as >46.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Pyridine Derivatives as CB2 Agonists

Research on novel pyridine derivatives, such as compound 3 identified as a potent and selective CB2 agonist, shows promise for therapeutic applications, particularly in neuropathic pain management after oral administration in rat models. This suggests potential applications of similar compounds in pain management research and the development of new therapeutic agents targeting the CB2 receptor (G. Chu et al., 2009).

Hybrid Anticonvulsant Agents

A study focused on the synthesis of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, demonstrating significant anticonvulsant activity in preclinical models. These findings indicate the potential of similar chemical structures in the development of new antiepileptic drugs (K. Kamiński et al., 2016).

Nonlinear Optical Properties

The synthesis and analysis of an extended π-conjugated chromophore based on methyl pyridinium compounds highlight its potential in nonlinear optical applications. Such materials are crucial for photonic technologies, including optical data processing and communication systems (P. Antony et al., 2019).

Electrochemical Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from ionic liquids, including pyridinium compounds, has been identified as an effective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests applications in developing sustainable and safe methods for hydrogen peroxide production, which is essential for various industrial and environmental processes (Tim‐Patrick Fellinger et al., 2012).

Properties

IUPAC Name

3-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)11-15(18)16-13-5-7-14(8-6-13)21(19,20)17-9-3-4-10-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUIMLFZDBDVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.